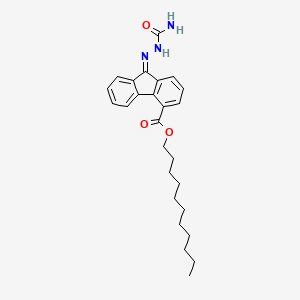

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate

Descripción

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a synthetic fluorene derivative characterized by a hydrazono-urea substituent at the 9-position and an undecyl ester chain at the 4-position. The undecyl chain likely increases lipophilicity, influencing solubility and membrane permeability .

Propiedades

Número CAS |

303059-58-7 |

|---|---|

Fórmula molecular |

C26H33N3O3 |

Peso molecular |

435.6 g/mol |

Nombre IUPAC |

undecyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate |

InChI |

InChI=1S/C26H33N3O3/c1-2-3-4-5-6-7-8-9-12-18-32-25(30)22-17-13-16-21-23(22)19-14-10-11-15-20(19)24(21)28-29-26(27)31/h10-11,13-17H,2-9,12,18H2,1H3,(H3,27,29,31)/b28-24- |

Clave InChI |

VXGVTQOMORQLPU-COOPMVRXSA-N |

SMILES isomérico |

CCCCCCCCCCCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/NC(=O)N |

SMILES canónico |

CCCCCCCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 9-((Aminocarbonil)hidrazono)-9H-fluoreno-4-carboxilato de undecilo normalmente implica la reacción de un aldehído o cetona con un derivado de hidrazina. La reacción se lleva a cabo generalmente bajo condiciones de reflujo en presencia de un disolvente adecuado como etanol o metanol . La reacción puede ser catalizada por ácidos o bases para mejorar el rendimiento y la velocidad de reacción .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar métodos más escalables como la síntesis de flujo continuo, que permite un mejor control sobre las condiciones de reacción y una mayor seguridad . El uso de sistemas automatizados y reactores también puede mejorar la eficiencia y la reproducibilidad del proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

9-((Aminocarbonil)hidrazono)-9H-fluoreno-4-carboxilato de undecilo puede sufrir varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en aminas u otras formas reducidas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución . Las condiciones de reacción normalmente implican temperaturas controladas, disolventes y catalizadores para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos o cetonas, la reducción puede producir aminas y las reacciones de sustitución pueden conducir a una variedad de derivados de hidrazona sustituidos .

Aplicaciones Científicas De Investigación

9-((Aminocarbonil)hidrazono)-9H-fluoreno-4-carboxilato de undecilo tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El mecanismo de acción de 9-((Aminocarbonil)hidrazono)-9H-fluoreno-4-carboxilato de undecilo implica su interacción con dianas moleculares y vías específicas. El grupo hidrazona puede formar enlaces covalentes con sitios nucleófilos en proteínas o enzimas, lo que lleva a la inhibición o modulación de su actividad . Esto puede dar lugar a varios efectos biológicos, como la inducción de apoptosis en células cancerosas o la inhibición del crecimiento microbiano .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The compound shares structural motifs with several fluorene derivatives, as outlined below:

Comparative Analysis

Hydrazono-Urea vs. Keto/Amide Groups

- This difference could enhance binding affinity in biological systems .

- The hydrazono group in 5-(2-(9-(2-Chlorobenzylidene)...hydrazono)pentane-1,2,3,4-tetraol is structurally similar but lacks the urea moiety, reducing polarity compared to the target compound .

Lipophilicity and Solubility

- The undecyl chain in the target compound and Undecyl 9-oxo-9H-fluorene-4-carboxylate increases logP values, suggesting poor aqueous solubility. In contrast, N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide and the tetraol-containing analog in exhibit improved solubility due to polar substituents.

Actividad Biológica

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components. The general formula is , with a molecular weight of approximately 368.43 g/mol. The structure features a fluorene core, which is known for its stability and unique electronic properties, making it suitable for various biological applications.

Research indicates that undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Properties : The presence of the hydrazone moiety suggests potential antioxidant activity, which can protect cells from oxidative stress.

- Interaction with Cellular Receptors : Preliminary data suggest that the compound may interact with various cellular receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Assays

The cytotoxic effects of the compound on human cancer cell lines have also been investigated. Table 2 summarizes the IC50 values obtained from cell viability assays.

Case Studies

- Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal explored the anticancer potential of undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate. The study demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound, highlighting its potential as a novel anticancer agent.

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound showed promising results, indicating its potential as an alternative to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.